

Structural Biology of Lysyl Hydroxylase 2 and Inhibitor Binding

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Compound of Interest		
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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene, is a critical enzyme in collagen biosynthesis. As a member of the Fe(II) and 2-oxoglutarate (αKG)-dependent dioxygenase superfamily, LH2 catalyzes the hydroxylation of lysine residues within the telopeptides of procollagen chains.[1][2] This post-translational modification is the rate-limiting step for forming stable, hydroxylysine aldehyde-derived collagen cross-links (HLCCs), which are essential for the mechanical stability of the extracellular matrix (ECM) in tissues like bone and cartilage.[3] Aberrant LH2 activity and the resulting increase in stable HLCCs are strongly implicated in the pathology of various fibrotic diseases and cancer metastasis, making LH2 a compelling therapeutic target.[1][4][5] This guide provides a comprehensive overview of the structural biology of LH2, the mechanism of inhibitor binding, and detailed experimental protocols relevant to its study.

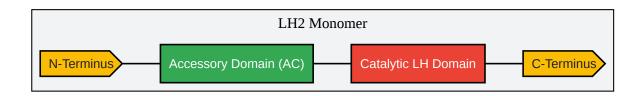
Structural Biology of Lysyl Hydroxylase 2 (PLOD2) Gene, Isoforms, and Domain Architecture

The human PLOD2 gene is located on chromosome 3q24 and gives rise to multiple protein isoforms through alternative splicing.[2] The two primary splice variants are LH2a and LH2b. LH2b differs from LH2a by including a small exon (13A), and it is this isoform that is primarily responsible for hydroxylating lysine residues in the collagen telopeptides.[2] In contrast, the



related enzymes LH1 and LH3 primarily hydroxylate lysines within the main triple-helical domain of collagen.[2][6]

LH2 is a membrane-bound homodimeric enzyme localized to the cisternae of the rough endoplasmic reticulum (ER).[5] Each monomer consists of a C-terminal catalytic lysyl hydroxylase (LH) domain, which is characteristic of the 2OG-Fe(II) oxygenase superfamily. While no experimental crystal structure for human LH2 is currently available, its high sequence homology (64% identity) with lysyl hydroxylase 3 (LH3) has enabled the construction of reliable homology models. These models, based on the crystal structure of human LH3 (PDB ID: 6FXM), provide significant insight into the enzyme's architecture.[7]



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Figure 1: Domain organization of a single LH2 monomer.

The Catalytic Site and Reaction Mechanism

The catalytic function of LH2 depends on a highly conserved set of cofactors and a specific active site geometry. As an $Fe(II)/\alpha KG$ -dependent dioxygenase, its reaction requires Fe(II), 2-oxoglutarate (αKG), molecular oxygen (O_2), and L-ascorbate.[8][9] The crystal structure of the homologous LH3 active site reveals that the catalytic Fe(II) ion is coordinated by a conserved 2-His-1-Asp facial triad (His667, Asp669, and His719 in LH3).[8] Based on homology modeling, the corresponding iron-binding residues in LH2 are predicted to be His666, Asp668, and His718.[10]

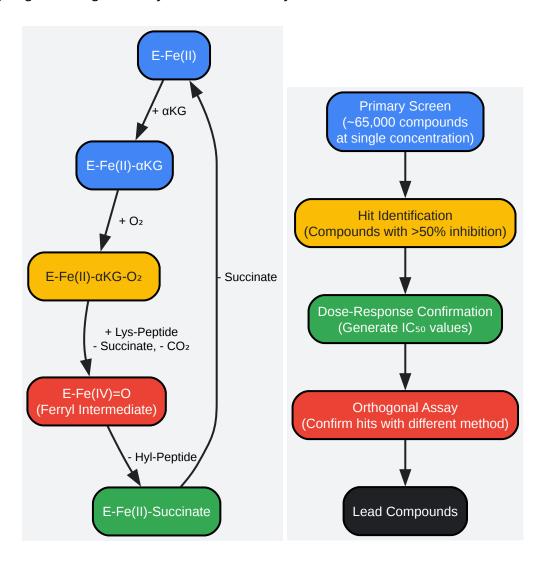
The catalytic cycle proceeds through an ordered binding mechanism:

- Binding: Fe(II) and αKG bind to the active site.
- Oxygen Activation: The binding of O₂ to the iron center initiates the oxidative decarboxylation of αKG, which releases succinate and CO₂ and generates a highly reactive ferryl-oxo



(Fe(IV)=O) intermediate.[9]

- Hydroxylation: This powerful oxidizing intermediate abstracts a hydrogen atom from the C5
 of the target lysine residue on the collagen substrate.
- Rebound: A subsequent "rebound" of the hydroxyl group onto the lysyl radical completes the hydroxylation.[4]
- Product Release: The hydroxylated collagen peptide is released. Ascorbate is thought to reduce the iron back to its Fe(II) state if it becomes oxidized to Fe(III) during a side reaction, thereby regenerating the enzyme for the next cycle.



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